Cas no 112960-61-9 (1-(2-chlorophenyl)methoxy-3,3-dimethylazetidin-2-one)

1-(2-Chlorophenyl)methoxy-3,3-dimethylazetidin-2-one is a specialized azetidinone derivative characterized by its unique structural framework, incorporating a 2-chlorobenzyl ether group and a 3,3-dimethyl-substituted β-lactam ring. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the development of pharmacologically active molecules, particularly in the design of β-lactam-based scaffolds. The presence of the chlorophenyl moiety enhances its reactivity in cross-coupling and functionalization reactions, while the sterically hindered azetidinone core contributes to stability under various conditions. Its well-defined stereochemistry and modular structure make it a valuable building block for targeted synthesis in medicinal chemistry and material science applications.
1-(2-chlorophenyl)methoxy-3,3-dimethylazetidin-2-one structure
112960-61-9 structure
Product Name:1-(2-chlorophenyl)methoxy-3,3-dimethylazetidin-2-one
CAS No:112960-61-9
MF:C12H14ClNO2
MW:239.698062419891
CID:6245459
PubChem ID:14207185
Update Time:2025-10-29

1-(2-chlorophenyl)methoxy-3,3-dimethylazetidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chlorophenyl)methoxy-3,3-dimethylazetidin-2-one
    • 112960-61-9
    • SCHEMBL10665865
    • EN300-1654449
    • 1-[(2-chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one
    • Z3032559562
    • 1-((2-Chlorobenzyl)oxy)-3,3-dimethylazetidin-2-one
    • Inchi: 1S/C12H14ClNO2/c1-12(2)8-14(11(12)15)16-7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3
    • InChI Key: ZNTBTPJHUYEBPT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1CON1C(C(C)(C)C1)=O

Computed Properties

  • Exact Mass: 239.0713064g/mol
  • Monoisotopic Mass: 239.0713064g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 29.5Ų

1-(2-chlorophenyl)methoxy-3,3-dimethylazetidin-2-one Pricemore >>

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Additional information on 1-(2-chlorophenyl)methoxy-3,3-dimethylazetidin-2-one

Comprehensive Overview of 1-(2-chlorophenyl)methoxy-3,3-dimethylazetidin-2-one (CAS No. 112960-61-9)

1-(2-chlorophenyl)methoxy-3,3-dimethylazetidin-2-one (CAS No. 112960-61-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This azetidin-2-one derivative, characterized by its unique chlorophenyl and dimethyl substituents, exhibits promising properties for applications in drug discovery and material science. Its molecular structure, featuring a β-lactam core, positions it as a valuable intermediate for synthesizing biologically active molecules.

The compound's 3,3-dimethylazetidin-2-one scaffold is particularly noteworthy due to its structural similarity to penicillin and other β-lactam antibiotics, though its current applications extend beyond antimicrobial uses. Researchers are exploring its potential in enzyme inhibition and receptor modulation, aligning with trends in targeted therapy and precision medicine. Recent studies highlight its role in developing kinase inhibitors, a hot topic in oncology research.

From a synthetic chemistry perspective, 1-(2-chlorophenyl)methoxy-3,3-dimethylazetidin-2-one serves as a versatile building block. Its chlorophenyl moiety allows for further functionalization via cross-coupling reactions, while the methoxy group offers opportunities for nucleophilic substitutions. These features make it valuable for structure-activity relationship (SAR) studies, particularly in fragment-based drug design.

The compound's stability profile has been a subject of recent investigations, with particular focus on its hydrolytic stability under physiological conditions. This characteristic is crucial for its potential as a prodrug candidate, addressing the growing demand for improved drug delivery systems. Its lipophilicity (predicted logP ≈ 2.8) suggests favorable membrane permeability, making it relevant for blood-brain barrier penetration studies.

In the context of green chemistry, synthetic routes to 112960-61-9 have been optimized to reduce environmental impact. Modern approaches emphasize atom economy and employ catalytic methods rather than stoichiometric reagents. These developments respond to the pharmaceutical industry's push toward sustainable synthesis, a major concern for regulatory agencies and environmentally conscious manufacturers.

Analytical characterization of 1-(2-chlorophenyl)methoxy-3,3-dimethylazetidin-2-one typically involves HPLC-MS and NMR spectroscopy, with particular attention to the stereochemical purity of the azetidinone ring. Recent advancements in cryo-EM and X-ray crystallography have enabled detailed structural analysis of its protein complexes, contributing to structure-based drug design methodologies.

The compound's patent landscape reveals growing interest from both academic and industrial sectors. Key applications include its use in neurodegenerative disease research and as a scaffold for allosteric modulators of G-protein-coupled receptors (GPCRs). These areas align with current research priorities in central nervous system disorders and signal transduction modulation.

From a regulatory standpoint, CAS 112960-61-9 is not currently classified as hazardous under major chemical inventories. However, proper laboratory safety protocols should always be followed when handling this compound, including the use of appropriate personal protective equipment (PPE) and engineering controls.

Future research directions for 1-(2-chlorophenyl)methoxy-3,3-dimethylazetidin-2-one may explore its potential in photopharmacology, where light-sensitive derivatives could enable spatiotemporal control of biological activity. Additionally, its incorporation into metal-organic frameworks (MOFs) or other advanced materials presents intriguing possibilities for controlled release applications.

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